

Application Notes: Measuring cAMP Accumulation after TDI-11861 Treatment

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Compound of Interest

Compound Name: TDI-11861

Cat. No.: B15602824

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Introduction

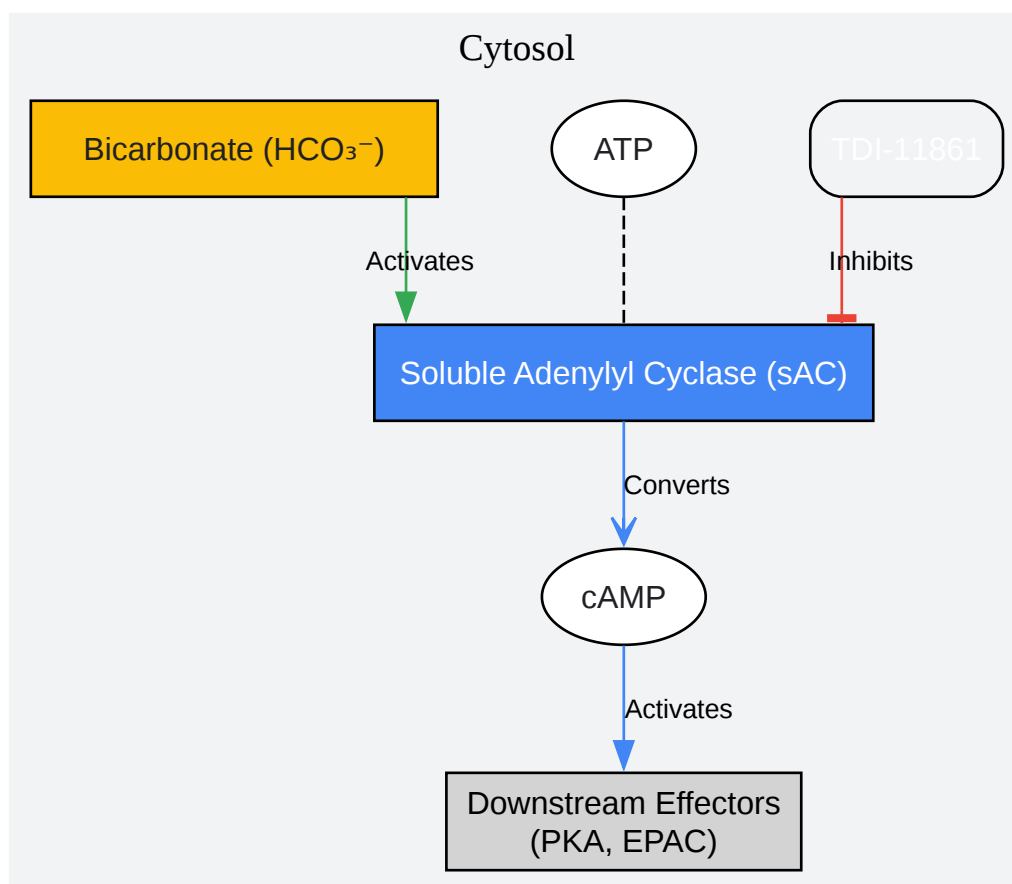
Cyclic AMP (cAMP) is a ubiquitous second messenger that plays a critical role in numerous signal transduction pathways.[1] In mammals, cAMP is synthesized from ATP by two types of adenylyl cyclases: transmembrane adenylyl cyclases (tmACs) and soluble adenylyl cyclase (sAC).[1] Unlike tmACs, which are regulated by G-proteins, sAC is a cytosolic enzyme activated by bicarbonate (HCO_3^-) and calcium (Ca^{2+}) ions.[1] sAC is essential for key physiological processes, including sperm motility and capacitation, making it a significant therapeutic target.[1][2]

TDI-11861 is a potent and highly selective inhibitor of soluble adenylyl cyclase (sAC).[3][4] It was developed as a potential on-demand, non-hormonal male contraceptive by preventing the sAC-dependent processes required for fertilization.[2][5] **TDI-11861** exhibits a dual-binding mechanism, occupying both the bicarbonate binding site and a channel leading to the active site, resulting in high potency and a long residence time on the enzyme.[3][6] Measuring the accumulation of cAMP in response to sAC activation and its inhibition by **TDI-11861** is fundamental to characterizing its pharmacological activity.

These application notes provide a detailed protocol for quantifying the inhibitory effect of **TDI-11861** on sAC-mediated cAMP accumulation in a cellular context using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Signaling Pathway of Soluble Adenylyl Cyclase (sAC)

The following diagram illustrates the signaling pathway involving sAC. Bicarbonate ions (HCO_3^-) directly activate sAC, which then catalyzes the conversion of ATP to cAMP. **TDI-11861** acts as an inhibitor, blocking this conversion and thereby reducing intracellular cAMP levels.



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sAC signaling pathway and inhibition by **TDI-11861**.

Quantitative Data Summary

The potency of **TDI-11861** has been determined in various assays. The following table summarizes key quantitative data, comparing it to its less potent predecessor, TDI-10229, for context.

Compound	Assay Type	Target	Cell Line	Potency (IC ₅₀)	Reference
TDI-11861	Biochemical	Purified human sAC	-	3.3 nM	[1]
Cellular	sAC	sAC-overexpressing 4-4 cells	5.5 nM	[1]	
Cellular	sAC	sAC-overexpressing 4-4 cells	7 nM	[6][7]	
TDI-10229	Biochemical	Purified human sAC	-	160 nM	[1][7]
Cellular	sAC	sAC-overexpressing 4-4 cells	92 nM	[1]	
Cellular	sAC	sAC-overexpressing 4-4 cells	102 nM	[7]	

Experimental Protocol: Cell-Based cAMP HTRF Assay

This protocol describes the measurement of **TDI-11861**'s ability to inhibit bicarbonate-stimulated cAMP production in cells overexpressing sAC. HTRF is a competitive immunoassay where cAMP produced by cells competes with a labeled cAMP analog (d2) for binding to an anti-cAMP antibody labeled with a fluorescent donor (Europium cryptate).[8][9] An increase in cellular cAMP leads to a decrease in the FRET signal.[8][9]

1. Materials and Reagents

- Cell Line: HEK293 cells stably overexpressing human sAC (e.g., "4-4 cells").[10]
- TDI-11861**: Stock solution in DMSO.

- Cell Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin.
- Assay Buffer: HBSS or similar, supplemented with 5 mM HEPES, 0.1% BSA.
- Stimulant: Sodium Bicarbonate (NaHCO_3) solution.
- PDE Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.[7][8]
- cAMP Assay Kit: HTRF-based kit (e.g., from Cisbio, Revvity).
- Assay Plates: White, low-volume 384-well plates.
- HTRF-compatible plate reader.

2. Experimental Procedure

Step 1: Cell Culture and Seeding

- Culture sAC-overexpressing cells according to standard protocols.
- On the day of the assay, harvest cells and resuspend them in assay buffer to the desired density (e.g., 2,500-5,000 cells/well, requires optimization).[8]
- Dispense 5 μL of the cell suspension into each well of a 384-well plate.

Step 2: Compound Preparation and Addition

- Prepare a serial dilution of **TDI-11861** in assay buffer containing a constant concentration of DMSO (e.g., 0.1%). Include a vehicle control (DMSO only).
- Add 5 μL of the diluted **TDI-11861** or vehicle control to the appropriate wells.
- Incubate the plate for 15-30 minutes at room temperature.

Step 3: Stimulation of sAC

- Prepare a stimulation solution containing NaHCO_3 and IBMX in assay buffer. The final concentration of NaHCO_3 should be sufficient to stimulate sAC (e.g., 25-40 mM), and IBMX should be at a final concentration of $\sim 500 \mu\text{M}$. [6][7]

- Add 5 μ L of the stimulation solution to all wells except the negative control wells (which receive assay buffer only).
- Incubate the plate for 30-60 minutes at room temperature.

Step 4: Cell Lysis and cAMP Detection

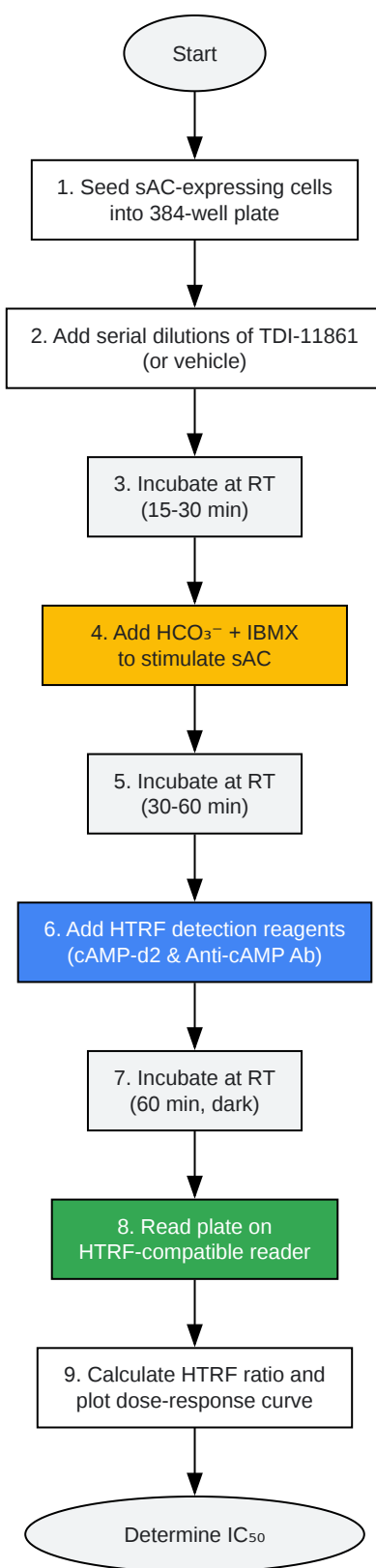
- Following the manufacturer's instructions for the HTRF kit, prepare the detection reagents. This typically involves mixing the cAMP-d2 conjugate and the anti-cAMP Cryptate antibody in the provided lysis buffer.
- Add 5 μ L of the cAMP-d2 solution to each well.
- Add 5 μ L of the anti-cAMP Cryptate solution to each well.
- Seal the plate and incubate for 60 minutes at room temperature, protected from light.

Step 5: Data Acquisition and Analysis

- Read the plate on an HTRF-compatible reader, measuring fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).
- Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.[8]
- The signal is inversely proportional to the amount of cAMP produced.
- Plot the HTRF ratio against the log concentration of **TDI-11861**.
- Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of **TDI-11861** required to inhibit 50% of the bicarbonate-stimulated cAMP production.

Experimental Workflow Diagram

The following flowchart visualizes the key steps of the cell-based HTRF assay for measuring cAMP accumulation.



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